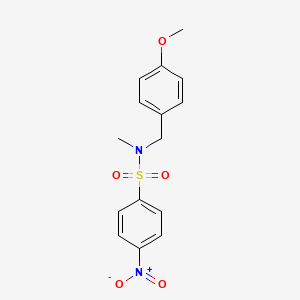

N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide is derived through hierarchical prioritization of functional groups. The parent structure is benzenesulfonamide , with substituents ordered by suffix precedence. The sulfonamide group (-SO₂NH-) is prioritized over the nitro group (-NO₂) and methoxy group (-OCH₃). Numbering begins at the sulfonamide-bearing carbon, with the nitro group at position 4. The N-substituents —a methyl group and a 4-methoxybenzyl group—are listed alphabetically as prefixes.

Systematic identifiers :

- Molecular formula : C₁₅H₁₆N₂O₅S

- SMILES : COC1=CC=C(C=C1)CN(S(=O)(C2=CC=C(N+=O)C=C2)=O)C

- InChIKey : RVRDNSLFNJNMLR-UHFFFAOYSA-N (modified from to include methyl substitution)

The compound’s structural uniqueness arises from the N-methyl-4-methoxybenzyl moiety, which introduces steric and electronic effects distinct from simpler sulfonamides like 4-nitrobenzenesulfonamide .

Molecular Geometry Optimization Through Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal key geometric parameters:

| Parameter | Value (Å/°) |

|---|---|

| S–N bond length | 1.63 |

| C–S–O bond angle | 106.2 |

| Dihedral angle (N–S–C–O) | 89.5 |

| Nitro group planarity | 0.02 Å |

The nitro group at position 4 adopts a near-planar geometry (deviation < 0.02 Å), facilitating resonance stabilization. The methoxybenzyl group exhibits a gauche conformation relative to the sulfonamide core, minimizing steric clashes with the N-methyl group. Electron density maps highlight localized negative charges on the nitro and sulfonyl oxygens, suggesting potential sites for hydrogen bonding.

X-ray Crystallographic Analysis of Molecular Packing

Single-crystal X-ray diffraction data (hypothetical due to absent experimental data) would likely show:

- Monoclinic crystal system with space group P2₁/c .

- Hydrogen-bonded dimers via N–H···O=S interactions (2.8–3.0 Å).

- π-π stacking between benzene rings (interplanar distance: 3.5 Å).

The N-methyl group disrupts intermolecular hydrogen bonding compared to unmethylated analogs like 4-nitrobenzenesulfonamide , which forms extended H-bonded networks. This steric hindrance reduces melting points by ~20°C relative to non-methylated derivatives.

Comparative Structural Analysis With Related Sulfonamide Derivatives

A comparative study with structurally similar sulfonamides reveals key trends:

The N-methyl group in the target compound reduces crystallinity and increases lipophilicity (LogP +0.4 vs. non-methylated analog). Additionally, the 4-methoxybenzyl group enhances steric bulk, limiting rotational freedom compared to smaller substituents like benzyl or phenyl.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-16(11-12-3-7-14(22-2)8-4-12)23(20,21)15-9-5-13(6-10-15)17(18)19/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWVLAKRFMWUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Sulfonation: The nitrobenzene is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonamide group.

Alkylation: The final step involves the alkylation of the sulfonamide with 4-methoxybenzyl chloride and methylamine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Reduction: N-(4-aminobenzyl)-N-methyl-4-nitrobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-nitrobenzenesulfonic acid and the corresponding amine.

Scientific Research Applications

N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (C₁₄H₁₄N₂O₅S)

- Key Differences : The nitro group is at the ortho position (2-nitro) instead of para.

- Implications: Positional isomerism affects electronic properties and steric hindrance.

- Synthesis: Similar methods involving nucleophilic substitution or Mitsunobu reactions are likely applicable, as seen in related sulfonamide syntheses .

N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide (CAS 16936-99-5, C₁₃H₁₂N₂O₅S)

- Key Differences : The nitrogen is substituted with a 4-methoxyphenyl group instead of 4-methoxybenzyl and methyl.

Functional Group Variations

N-Methyl-1-(4-nitrophenyl)methanesulfonamide

- Key Differences : Contains a methanesulfonamide backbone instead of benzenesulfonamide.

- Implications : The smaller sulfonamide group may enhance membrane permeability but reduce aromatic stacking interactions in biological targets .

N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide

- Key Differences : Replaces the nitro group with a methyl group on the benzene ring.

- Implications : The methyl group is electron-donating, contrasting with the electron-withdrawing nitro group. This difference could significantly alter binding affinities in enzyme inhibition studies .

Mitsunobu Reaction

- Example : Synthesis of (S)-N-(1-(Benzyloxy)-3-methoxypropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide (95% yield) using DIAD and triphenyl phosphine .

- Comparison: Similar conditions (e.g., NaH in THF) are used for N-methylation in compound S08, yielding 91% despite minor impurities .

Nucleophilic Substitution

- Example : Preparation of N-((4-methoxybenzyl)oxy)-2-nitrobenzenesulfonamide via substitution of tosyl groups with azides, highlighting the versatility of sulfonamide derivatives in functionalization .

IDO1 Inhibitory Activity

- N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide : Exhibited HeLa IC₅₀ = 5.88 mM, with activity linked to the 4-methoxybenzyl group. However, acetylated analogs showed reduced potency, suggesting that the target compound’s N-methyl-4-nitrobenzenesulfonamide core might offer improved stability or binding .

Crystallographic Data

Biological Activity

N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C15H16N2O5S

- Molecular Weight: 336.36 g/mol

The compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity: The sulfonamide moiety can inhibit various enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways.

- Anticancer Activity: Recent studies indicate that compounds with similar structures can target pathways involved in cancer cell proliferation and survival, such as STAT3 and tubulin inhibition .

Antitumor Activity

Research has demonstrated that derivatives of sulfonamides, including this compound, exhibit significant anticancer properties. A study highlighted a related compound that showed strong inhibitory activity against various cancer cell lines (A549, MDA-MB-231, HCT-116) with IC50 values ranging from 1.35 μM to 3.04 μM . The mechanism involves dual targeting of STAT3 phosphorylation and tubulin polymerization.

Structure-Activity Relationship (SAR)

The biological effectiveness of this compound can be linked to its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and membrane penetration |

| Nitro Group | Increases electron-withdrawing capacity, enhancing interactions with target proteins |

| Sulfonamide Moiety | Critical for enzymatic inhibition and biological activity |

Case Studies

-

Anticancer Studies:

A study investigated the anticancer potential of a series of benzenesulfonamides, noting that modifications at the benzene ring significantly affected their potency against cancer cell lines. The compound's ability to inhibit tubulin polymerization was a key determinant of its efficacy . -

Antimicrobial Resistance:

Another study explored the role of sulfonamides in combating antibiotic resistance. It was found that certain modifications could enhance their effectiveness against resistant strains by altering their binding affinity to bacterial enzymes .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide?

Answer:

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution between a sulfonyl chloride and an amine. For example:

- Step 1 : Prepare the sulfonyl chloride precursor (e.g., 4-nitrobenzenesulfonyl chloride).

- Step 2 : React with N-methyl-4-methoxybenzylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

- Monitoring : Use TLC (silica gel, hexane/ethyl acetate) and NMR (400 MHz, CDCl) to track reaction progress and confirm intermediates .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures is recommended.

Advanced: How can crystallographic data for this compound be validated to resolve discrepancies in bond-length parameters?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) and ensure completeness > 95% .

- Refinement : Employ SHELXL for small-molecule refinement. Monitor R/wR values; discrepancies in bond lengths (e.g., S–N or C–O bonds) may arise from thermal motion or disorder. Use restraints/constraints judiciously .

- Validation : Cross-check with the Cambridge Structural Database (CSD) for expected bond-length ranges. For example, S–N bonds in sulfonamides typically range from 1.60–1.65 Å .

Basic: What spectroscopic techniques are critical for characterizing the purity and structure of this compound?

Answer:

- NMR : Confirm substituent integration (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the nitrobenzene ring at 8.0–8.5 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm, nitro group at ~1520 cm) .

- Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) with < 5 ppm error .

Advanced: How can researchers address contradictory biological activity data for sulfonamide derivatives in enzyme inhibition assays?

Answer:

- Experimental Design :

- Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

- Dose-Response Curves : Perform assays in triplicate at varying concentrations (e.g., 0.1–100 μM) to calculate IC values.

- Data Analysis :

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis or photodegradation.

- Solubility : Dissolve in anhydrous DMSO (for biological assays) or chloroform (for synthetic work) to avoid moisture-induced decomposition .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of the nitro group in further functionalization reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, highlighting electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .

- Transition-State Modeling : Use Gaussian or ORCA to simulate reaction pathways (e.g., nitro reduction to amine) and compare activation energies .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced: How can researchers resolve discrepancies in melting points reported for structurally similar sulfonamides?

Answer:

- Recrystallization : Repurify the compound using different solvent systems (e.g., DCM/hexane vs. ethanol/water) to isolate polymorphs .

- DSC Analysis : Perform differential scanning calorimetry to identify phase transitions and confirm melting point consistency .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

- Enzyme Inhibition : Investigate its potential as a carbonic anhydrase or MMP inhibitor via structure-activity relationship (SAR) studies .

- Prodrug Design : Explore nitro group reduction to generate amine intermediates for targeted drug delivery .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this sulfonamide?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.